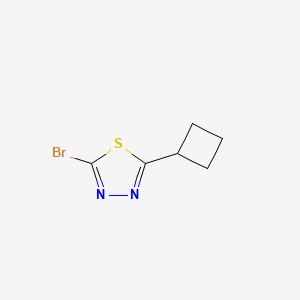

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

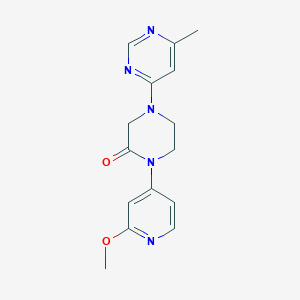

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1339139-81-9 . It has a molecular weight of 219.1 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods such as palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These methods have been used to selectively form mono-arylated derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7BrN2S/c7-6-9-8-5 (10-6)4-2-1-3-4/h4H,1-3H2 . The compound has a mesoionic nature, which allows it to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on its electronic structure and electron delocalization . The compound has been studied using X-ray analysis and ab initio calculations .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Anticancer Evaluation

A novel series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including those related to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, were prepared and evaluated for anticancer activity. The most active compound exhibited selectivity toward leukemic cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment research, especially in developing targeted therapies for leukemia Noolvi et al., 2011.

Antimicrobial and Antibacterial Activities

Research on heterocyclic chalcone derivatives, including those related to this compound, demonstrated antibacterial activities. These compounds have shown potential as key starting materials for synthesizing new spiroheterocyclic compounds with enhanced antimicrobial properties. The introduction of the thiadiazole moiety is suggested to improve antibacterial activity, indicating the utility of this compound derivatives in developing new antibiotics El-Hashash et al., 2015.

Corrosion Inhibition

This compound and its derivatives have been explored for their corrosion inhibition properties. Specifically, thiadiazole derivatives exhibit potential in protecting metals against corrosion, especially in acidic environments. This application is crucial for the longevity and maintenance of metal structures, suggesting the practical significance of these compounds in industrial applications Kaya et al., 2016.

Anticancer Agents Development

Another study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities. The research presents a method for developing new pharmacophores with significant anticancer potential, underlining the importance of this compound derivatives in medicinal chemistry for cancer therapy Gomha et al., 2017.

作用機序

Target of Action

The primary targets of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the thiadiazole moiety in the compound can interact with various biological targets, potentially leading to a variety of effects .

Biochemical Pathways

Given the presence of the thiadiazole moiety, it is possible that this compound could interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (2191 g/mol) suggests that it may have favorable absorption and distribution characteristics .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-5-cyclobutyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWEBSFCGIQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)

![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)

![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)

![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)